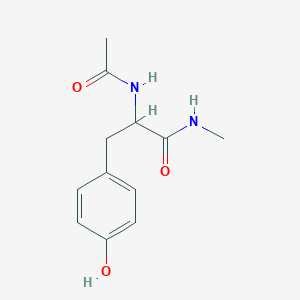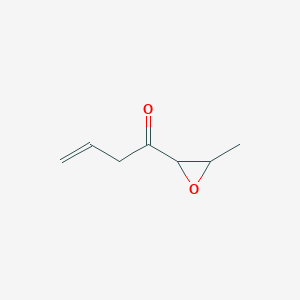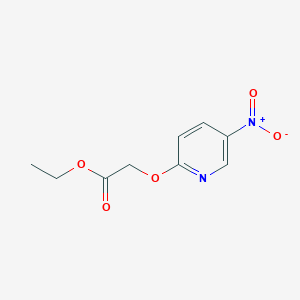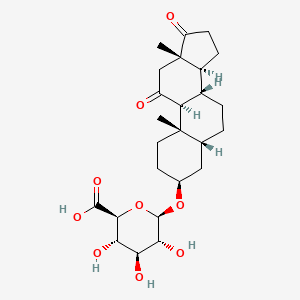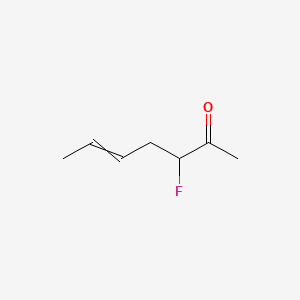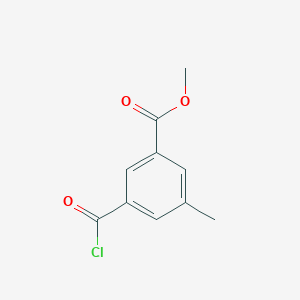
Methyl 3-(chlorocarbonyl)-5-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chlorocarbonyl)-5-methylbenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a chlorine atom is attached to the carbonyl group. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-(chlorocarbonyl)-5-methylbenzoate can be synthesized through several methods. One common route involves the chlorination of methyl 3-methylbenzoate. The reaction typically uses thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: Methyl 3-methylbenzoate
Chlorinating Agent: Thionyl chloride or oxalyl chloride
Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform
Product: this compound
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination reaction but is optimized for large-scale production with controlled temperature, pressure, and reagent flow rates.
化学反応の分析
Types of Reactions: Methyl 3-(chlorocarbonyl)-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, alcohols, or thiols in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Amides, esters, or thioesters: from nucleophilic substitution.
Carboxylic acid: from hydrolysis.
Alcohol: from reduction.
科学的研究の応用
Methyl 3-(chlorocarbonyl)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of methyl 3-(chlorocarbonyl)-5-methylbenzoate depends on its chemical reactivity. The compound’s chlorocarbonyl group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include:
Nucleophilic Attack: The chlorine atom in the carbonyl group is susceptible to nucleophilic attack, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various biochemical pathways.
類似化合物との比較
Methyl 3-(chlorocarbonyl)-5-methylbenzoate can be compared with other similar compounds, such as:
Methyl 3-(chlorocarbonyl)benzoate: Similar structure but without the methyl group on the benzene ring.
Methyl 4-(chlorocarbonyl)benzoate: Chlorocarbonyl group positioned at the para position instead of the meta position.
Methyl 3-(bromocarbonyl)-5-methylbenzoate: Bromine atom instead of chlorine in the carbonyl group.
Uniqueness: this compound is unique due to the presence of both the methyl and chlorocarbonyl groups on the benzene ring, which imparts specific reactivity and properties that are valuable in various chemical synthesis processes.
特性
CAS番号 |
388072-64-8 |
|---|---|
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC名 |
methyl 3-carbonochloridoyl-5-methylbenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3 |
InChIキー |
RKOZJOONHHVMOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)
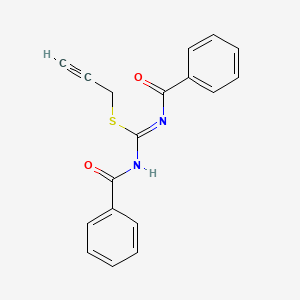

![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)
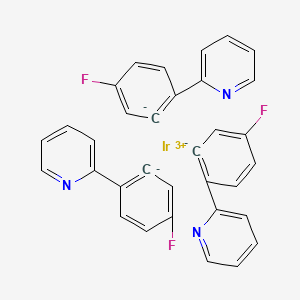
![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)
